4-Bromo-N-(6-methyl-2-pyridinyl)-3-propoxybenzenesulfonamide
4-Bromo-N-(6-methyl-2-pyridinyl)-3-propoxybenzenesulfonamide
Brand Name:
Vulcanchem
CAS No.:
940988-88-5
VCID:
VC0513488
InChI:
InChI=1S/C15H17BrN2O3S/c1-3-9-21-14-10-12(7-8-13(14)16)22(19,20)18-15-6-4-5-11(2)17-15/h4-8,10H,3,9H2,1-2H3,(H,17,18)
SMILES:
CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC(=N2)C)Br
Molecular Formula:
C15H17BrN2O3S
Molecular Weight:
385.3g/mol
4-Bromo-N-(6-methyl-2-pyridinyl)-3-propoxybenzenesulfonamide
CAS No.: 940988-88-5
Main Products
VCID: VC0513488
Molecular Formula: C15H17BrN2O3S
Molecular Weight: 385.3g/mol
CAS No. | 940988-88-5 |
---|---|
Product Name | 4-Bromo-N-(6-methyl-2-pyridinyl)-3-propoxybenzenesulfonamide |
Molecular Formula | C15H17BrN2O3S |
Molecular Weight | 385.3g/mol |
IUPAC Name | 4-bromo-N-(6-methylpyridin-2-yl)-3-propoxybenzenesulfonamide |
Standard InChI | InChI=1S/C15H17BrN2O3S/c1-3-9-21-14-10-12(7-8-13(14)16)22(19,20)18-15-6-4-5-11(2)17-15/h4-8,10H,3,9H2,1-2H3,(H,17,18) |
Standard InChIKey | MIXMQDAXZNAVDW-UHFFFAOYSA-N |
SMILES | CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC(=N2)C)Br |
Canonical SMILES | CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC(=N2)C)Br |
PubChem Compound | 16645198 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume